5-Bromo-2-propoxypyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

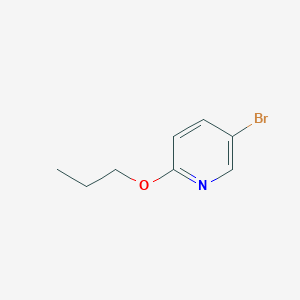

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWVJCMWTJITGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633578 | |

| Record name | 5-Bromo-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850142-79-9 | |

| Record name | 5-Bromo-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyridine Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental scaffolds in the realms of organic synthesis and medicinal chemistry. The pyridine ring is a key component in numerous natural products, including vitamins like nicotinamide (B372718) (a form of vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as various alkaloids. lifechemicals.comresearchgate.net Its presence in these biologically active molecules has inspired chemists to incorporate the pyridine nucleus into a vast array of synthetic compounds.

The versatility of pyridine derivatives stems from their unique electronic properties and their ability to engage in a wide range of chemical transformations. The nitrogen atom in the ring imparts a degree of polarity and provides a site for hydrogen bonding, which can influence the pharmacokinetic properties of a drug molecule, such as solubility and bioavailability. ajrconline.org Consequently, the pyridine structural unit is found in a significant number of FDA-approved drugs, demonstrating its importance in the pharmaceutical industry. lifechemicals.com These drugs span a wide therapeutic spectrum, including treatments for cancer, viral infections, inflammation, and neurological disorders. researchgate.netresearchgate.net The structural diversity and reactivity of pyridine compounds make them invaluable in the development of new therapeutic agents, particularly in the ongoing search for novel antimicrobial drugs to combat rising antibiotic resistance. openaccessjournals.com

Halogenated Pyridines: Crucial Synthetic Intermediates

Within the large family of pyridine (B92270) derivatives, halogenated pyridines stand out as exceptionally important synthetic intermediates. The introduction of a halogen atom—such as fluorine, chlorine, bromine, or iodine—onto the pyridine ring provides a reactive handle for a multitude of subsequent chemical reactions. nih.gov This allows for the strategic construction of more complex molecular architectures.

Halogenated pyridines are particularly valued for their utility in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.com These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are cornerstones of modern organic synthesis, enabling the assembly of intricate molecules from simpler, readily available starting materials. The position of the halogen on the pyridine ring, along with the nature of the halogen itself, dictates the reactivity and regioselectivity of these transformations. acs.orgmountainscholar.org

The ability to selectively introduce functional groups at specific positions on the pyridine ring is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govchemrxiv.org By systematically modifying the substituents on a lead compound, medicinal chemists can fine-tune its biological activity, selectivity, and pharmacokinetic profile. Halogenated pyridines, therefore, serve as key building blocks in the creation of libraries of compounds for biological screening. nih.govnsf.gov

The Structural Context of 5 Bromo 2 Propoxypyridine and Its Analogues

Strategies for the Construction of the 5-Bromo-2-alkoxypyridine Scaffold

The formation of the 5-bromo-2-alkoxypyridine core can be achieved through several synthetic routes, primarily involving the strategic introduction of the alkoxy group onto a pre-brominated pyridine ring.

Direct Alkoxylation Reactions on Brominated Pyridine Substrates

A common and effective method for synthesizing 5-bromo-2-alkoxypyridines is through the direct alkoxylation of a suitable brominated pyridine precursor. One such precursor is 2,5-dibromopyridine. The reaction of 2,5-dibromopyridine with an alkoxide, such as sodium propoxide (prepared from propanol (B110389) and a strong base like sodium hydroxide), leads to the nucleophilic substitution of the bromine atom at the 2-position. chemicalbook.com This selectivity is attributed to the higher electrophilicity of the C2 position in the pyridine ring.

A convenient and high-yield method for the synthesis of various bromo-2-alkoxypyridines involves the O-alkylation of bromo-substituted 2-pyridones. clockss.org For instance, 5-bromo-2-pyridone can be reacted with an alkyl halide, such as propyl iodide or bromide, in the presence of a base like silver carbonate in a nonpolar solvent like benzene (B151609). clockss.org This method has been shown to produce high yields (93-99%) of the corresponding 5-bromo-2-alkoxypyridines. clockss.org

| Precursor | Reagents | Product | Yield | Reference |

| 2,5-Dibromopyridine | Sodium Hydroxide (B78521), Methanol | 5-Bromo-2-methoxypyridine | 98% | chemicalbook.com |

| 5-Bromo-2-pyridone | Alkyl Halide, Silver Carbonate, Benzene | 5-Bromo-2-alkoxypyridine | 93-99% | clockss.org |

| 2-Bromo-4-methoxypyridine | LTMP, DMF, then NaBH4 | 2-Bromo-5-(hydroxymethyl)-4-methoxypyridine | 70% (overall) | arkat-usa.org |

Regioselective Functionalization Approaches

Regioselective functionalization provides an alternative and often more controlled route to substituted pyridines. This can involve metal-halogen exchange reactions on polyhalogenated pyridines. For example, the reaction of 2,5-dibromopyridine with organomagnesium reagents can be tuned to achieve selective functionalization at either the C2 or C5 position. nih.govresearchgate.net The use of sBu₂Mg·2LiOR in toluene (B28343) leads to a regioselective Br/Mg exchange at the C2 position. nih.gov Conversely, the presence of a Lewis donor additive like PMDTA can switch the selectivity to the C5 position. nih.govresearchgate.net This allows for the subsequent introduction of various electrophiles at the desired position.

Directed ortho-metalation is another powerful tool. For instance, 3,5-dibromo-2-methoxypyridine (B79366) can be regioselectively metalated at the C6 position, followed by reaction with an electrophile. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are indispensable for the further derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination Reactions Involving this compound

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has been successfully applied to this compound. rsc.orgwikipedia.org This reaction typically involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgnih.gov For example, the coupling of this compound with 2-chloroaniline (B154045) has been achieved on a multi-gram scale with high efficiency using a Pd(OAc)₂ catalyst and an X-Phos ligand. nih.gov This reaction is a key step in the synthesis of pharmacologically active compounds like 3-propoxy-9H-pyrido[3,4-b]indole (3-PBC), a potential agent for treating alcohol addiction. nih.gov

The choice of ligand and reaction conditions is crucial for the success of the Buchwald-Hartwig amination. Various phosphine ligands, such as X-Phos, RuPhos, and BrettPhos, have been explored to optimize the reaction yields and scope. rsc.orgnih.gov

| Amine | Catalyst System | Product | Yield | Reference |

| 2-Chloroaniline | Pd(OAc)₂, X-Phos, Cs₂CO₃ | N-(2-chlorophenyl)-6-propoxypyridin-3-amine | 87% | nih.gov |

| 4-Amino-3-chloropyridine | Pd(OAc)₂, X-Phos, Cs₂CO₃ | N-(3-Chloropyridin-4-yl)-6-propoxypyridin-3-amine | Not specified | rsc.org |

| Morpholine | Pd₂(dba)₃, XPhos, LiHMDS | 5-Bromo-2-morpholinopyridine | 40% | nih.gov |

Suzuki-Miyaura Cross-Coupling for Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. mdpi.comlibretexts.org While specific examples detailing the Suzuki-Miyaura coupling of this compound are not abundant in the provided search results, the reaction is widely applicable to bromo-pyridines in general. mdpi.combeilstein-journals.org

The general scheme involves the reaction of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). mdpi.comuzh.ch This reaction is known for its tolerance of a wide range of functional groups. mdpi.comlibretexts.org For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids in moderate to good yields. mdpi.com

Other Palladium-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Buchwald-Hartwig and Suzuki-Miyaura reactions, other palladium-catalyzed transformations are crucial for functionalizing pyridine scaffolds. The Heck reaction, for instance, can be used to form C-C bonds by coupling the aryl halide with an alkene. rsc.orgnih.gov An intramolecular Heck-type cyclization following a Buchwald-Hartwig amination has been used to synthesize β-carbolines. rsc.orgnih.gov

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium and a copper co-catalyst. libretexts.org Stille coupling, which utilizes organotin reagents, provides another avenue for C-C bond formation. libretexts.org These reactions, while not explicitly detailed for this compound in the search results, represent established methodologies for the derivatization of brominated pyridines.

Nucleophilic Aromatic Substitution Pathways in Halopyridines

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for the functionalization of heteroaromatic systems, particularly halopyridines. Unlike benzene, the pyridine ring contains an intrinsically electron-withdrawing nitrogen atom, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic attack. youtube.comwikipedia.org This activation is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen atom, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen. youtube.comwikipedia.org Consequently, halopyridines with a leaving group at the 2- or 4-position are excellent substrates for SNAr reactions. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the halogen leaving group, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). wikipedia.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com The reactivity of halopyridines in SNAr reactions is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the reaction conditions.

Microwave-assisted organic synthesis has been shown to dramatically decrease reaction times for the SNAr of halopyridines. sci-hub.se Studies on 2-halopyridines demonstrate the influence of both the halogen and the nucleophile on reaction outcomes. For instance, in reactions with sulfur nucleophiles, the reactivity trend often follows I > Br > Cl > F, which corresponds to the leaving group's ability to be displaced. sci-hub.se However, with a charge-localized oxygen nucleophile like benzyl (B1604629) alcohol, the trend can be inverted (F > Cl > Br > I), suggesting a charge-controlled reaction where the first step (nucleophilic attack) is rate-determining. sci-hub.se

| Halopyridine | Nucleophile | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 2-Iodopyridine | PhSNa | HMPA | 0.5 | 99 |

| 2-Bromopyridine | PhSNa | HMPA | 1.5 | 99 |

| 2-Chloropyridine | PhSNa | HMPA | 3 | 97 |

| 2-Fluoropyridine | PhSNa | HMPA | 3 | 85 |

| 2-Iodopyridine | PhCH₂OH | NMP | 15 | 81 |

| 2-Bromopyridine | PhCH₂OH | NMP | 10 | 85 |

| 2-Chloropyridine | PhCH₂OH | NMP | 5 | 88 |

| 2-Fluoropyridine | PhCH₂OH | NMP | 3 | 90 |

Recent advancements have focused on developing milder SNAr protocols. For example, 2-halopyridinium ketene (B1206846) hemiaminals have been shown to be exceptionally reactive, undergoing substitution with a broad range of thiol nucleophiles at room temperature, thereby avoiding the need for high temperatures or expensive catalysts. chemrxiv.org

Green Chemistry Approaches in Synthetic Design and Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to reduce environmental impact, improve efficiency, and lower costs. nih.govmdpi.com Key strategies include the use of microwave irradiation, multicomponent reactions (MCRs), green catalysts, and environmentally benign solvents or solvent-free conditions. nih.gov

Microwave-assisted synthesis has emerged as a prominent green chemistry tool, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times (from hours to minutes), improved reaction yields, and often cleaner product profiles. nih.gov A comparative study on the synthesis of certain pyridine derivatives highlighted these advantages, showing consistently higher yields in significantly shorter times. nih.gov

| Compound | Method | Yield (%) | Time |

|---|---|---|---|

| 5a | MW (Method A) | 93 | 7 min |

| Conventional (Method B) | 84 | 6 h | |

| 5b | MW (Method A) | 94 | 7 min |

| Conventional (Method B) | 83 | 8 h | |

| 5c | MW (Method A) | 90 | 5 min |

| Conventional (Method B) | 73 | 9 h |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent another cornerstone of green pyridine synthesis. bohrium.com MCRs are highly atom-economical and efficient, allowing for the construction of complex molecular frameworks in a single operation, thus reducing waste and energy consumption. bohrium.com Both metal-catalyzed and metal-free MCRs have been developed for synthesizing a wide variety of substituted pyridines in good yields. bohrium.com

Furthermore, the development of solvent-free reaction conditions and the use of greener solvents like water or ethanol (B145695) contribute to more sustainable synthetic processes. mdpi.comijpsonline.com For example, the synthesis of indolizines has been achieved via a copper-catalyzed reaction involving pyridine under solvent-free conditions, resulting in high yields and minimal environmental impact. mdpi.com These approaches align with the core goals of green chemistry by minimizing hazardous waste and maximizing process efficiency. mdpi.com

Novel Synthetic Routes and Process Intensification for Related Bromo-Substituted Pyridines

The synthesis of bromo-substituted pyridines, which are valuable intermediates for further functionalization, has been advanced through the development of novel and efficient methodologies. These routes often provide higher yields and greater selectivity compared to traditional methods.

One effective method for preparing bromo-2-alkoxypyridines involves the O-alkylation of bromo-2-pyridones. The use of silver carbonate to generate the ambident anion of the pyridone in a nonpolar solvent like benzene allows for selective O-alkylation with alkyl halides, affording the desired bromo-2-alkoxypyridines in excellent yields (90-99%). clockss.org This method is superior to routes starting from halopyridines, which often result in lower yields. clockss.org The synthesis of 5-Bromo-2-methoxypyridine, a related compound, can be achieved with a 98% yield by reacting 2,5-dibromopyridine with sodium hydroxide in methanol. chemicalbook.com

| Bromo-2-pyridone Precursor | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| 3-Bromo-2-pyridone | Methyl Iodide | 3-Bromo-2-methoxypyridine | 96 |

| 5-Bromo-2-pyridone | Methyl Iodide | 5-Bromo-2-methoxypyridine | 95 |

| 6-Bromo-2-pyridone | Methyl Iodide | 6-Bromo-2-methoxypyridine | 93 |

| 3,5-Dibromo-2-pyridone | Methyl Iodide | 3,5-Dibromo-2-methoxypyridine | 96 |

| 5-Bromo-2-pyridone | Benzyl Bromide | 5-Bromo-2-benzyloxypyridine | 95 |

| 3,5-Dibromo-2-pyridone | Benzyl Bromide | 3,5-Dibromo-2-benzyloxypyridine | 98 |

Modern catalytic cross-coupling reactions have become indispensable for the synthesis and functionalization of bromo-pyridines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed for coupling this compound with substituted anilines, demonstrating a powerful tool for forming C-N bonds. nih.gov Similarly, the Suzuki cross-coupling reaction, which forms C-C bonds, has been used to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine and various arylboronic acids in moderate to good yields. mdpi.com

Process intensification is also being achieved through catalyst and reaction design. For instance, copper-catalyzed methods have been developed for the selective mono-amination of 2,6-dibromopyridine, allowing one bromo group to be retained for subsequent modification. google.com This selectivity is crucial for the efficient construction of complex, multi-substituted pyridine-based functional materials and pharmaceuticals. google.com These advanced synthetic strategies represent a significant step forward, enabling the efficient, selective, and scalable production of valuable bromo-substituted pyridine compounds.

Halogen Reactivity: Bromine as a Strategic Leaving Group and Electrophilic Site in Pyridine Systems

The bromine atom at the 5-position of the pyridine ring is a key feature of this compound's reactivity. Halogens, particularly bromine and iodine, are excellent leaving groups in nucleophilic substitution and cross-coupling reactions. pressbooks.publibretexts.org This is attributed to their ability to stabilize a negative charge as a halide ion. pressbooks.publibretexts.org The carbon-bromine bond in this compound is polarized, making the carbon atom an electrophilic site susceptible to attack by nucleophiles.

This reactivity is harnessed in various synthetic applications. For instance, the bromine atom can be displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions. The strength of the leaving group is inversely related to its basicity; since bromide (Br-) is a weak base, it is a good leaving group. pressbooks.pub This characteristic is fundamental to the utility of this compound in constructing more complex molecules.

In the context of pyridine systems, the position of the halogen is crucial. The bromine at the 5-position influences the electronic properties of the ring, which in turn affects its reactivity.

Influence of the Propoxy Substituent on Electronic Properties and Reaction Pathways

The propoxy group also imparts specific physical properties to the molecule. Compared to a methoxy group, the longer alkyl chain of the propoxy group increases the molecule's lipophilicity, which can enhance its solubility in organic solvents. This property can be advantageous in various reaction setups. Furthermore, the steric bulk of the propoxy group can influence the approach of reagents to the adjacent positions on the pyridine ring.

The electronic nature of substituents on the pyridine ring can be a determining factor in reaction outcomes. For example, electron-donating groups like the propoxy group can influence the electronic environment of the pyridine ring, which can affect the efficiency of catalytic cycles in cross-coupling reactions. researchgate.net

Elucidation of Reaction Mechanisms in Cross-Coupling and Substitution Processes

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Two of the most significant of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: libretexts.org

The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups and often proceeds with high yields. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.org this compound can be coupled with various primary or secondary amines using this method. rsc.org The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves: wikipedia.org

The choice of ligand is critical in the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results.

Grignard Reactions: this compound can also undergo Grignard reactions. sigmaaldrich.com Treatment with magnesium metal in an anhydrous ether solvent would form the corresponding Grignard reagent, 5-(magnesiobromo)-2-propoxypyridine. mnstate.edu This organomagnesium compound is a potent nucleophile and strong base that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. sigmaaldrich.comwisc.edu It is crucial to maintain anhydrous conditions as Grignard reagents react readily with water. mnstate.edu

Interactive Data Table: Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Biaryls | mdpi.com |

| Buchwald-Hartwig Amination | Anilines | Pd(OAc)₂ / X-Phos / Cs₂CO₃ | Diaryl amines | nih.gov |

| Grignard Reaction | Magnesium | None (reagent formation) | Grignard Reagent | sigmaaldrich.commnstate.edu |

Intramolecular Cyclization and Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, a derivative of this compound with a suitable tethered reactive group could undergo an intramolecular Heck reaction. nih.gov In such a reaction, the palladium catalyst would insert into the C-Br bond, and the resulting organopalladium species would then react with a tethered alkene or alkyne within the same molecule to form a new ring. semanticscholar.org

These cyclization reactions are powerful methods for constructing complex molecular architectures from relatively simple starting materials. The regioselectivity and stereoselectivity of these cyclizations are often controlled by the nature of the substrate, the catalyst system, and the reaction conditions.

Rearrangement reactions are also a possibility for derivatives of this compound. For example, under certain conditions, O- to N-alkyl migratory rearrangements can occur in related pyridine systems, leading to the formation of N-alkylated pyridones. scholaris.ca

Oxidative and Reductive Transformation Studies on Related Pyridine Analogues

While specific studies on the oxidative and reductive transformations of this compound are not extensively detailed in the provided search results, the reactivity of related pyridine analogues can provide insights.

Oxidation: The pyridine nitrogen is susceptible to oxidation, typically with peracids, to form the corresponding N-oxide. google.com However, the presence of other oxidizable groups in the molecule can lead to competitive reactions. For instance, in a related system, selective oxidation of the pyridine ring nitrogen was achieved by first protonating a more basic alicyclic nitrogen with a strong acid, thereby protecting it from oxidation. google.com The resulting pyridine N-oxides have altered electronic and steric properties and can serve as intermediates for further functionalization. rsc.org

Reduction: The pyridine ring can be reduced under various conditions, although this is often challenging due to the aromatic stability of the ring. Catalytic hydrogenation is a common method for the reduction of aromatic rings, but it typically requires harsh conditions. The bromine atom in this compound could also be subject to reduction, either through catalytic hydrogenation or with reducing agents, to yield 2-propoxypyridine.

Studies on related 2-iodo-3-propoxypyridine have shown that it can be used as a recyclable reagent for the oxidation of sulfides and alcohols. researchgate.net The reduced form of this reagent can be recovered and presumably re-oxidized for subsequent use. researchgate.net This suggests that the 2-propoxy-halopyridine scaffold can be stable to certain oxidative and reductive cycles.

Computational and Theoretical Studies of 5 Bromo 2 Propoxypyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivitynih.govresearchgate.net

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. aps.org DFT methods are widely used due to their balance of computational cost and accuracy in predicting molecular properties such as optimized geometry, vibrational frequencies, and electronic energies. researchgate.net For pyridine (B92270) derivatives, these calculations help in understanding how substituents like bromine and the propoxy group influence the electron distribution and chemical characteristics of the pyridine ring. mdpi.com

Studies on similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, have utilized DFT with basis sets like 6-311++G(d,p) to perform structural optimization and subsequent calculations of various molecular properties. nih.gov Such analyses form the foundation for more detailed investigations into the molecule's reactivity and potential applications.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For 5-Bromo-2-propoxypyridine, the HOMO is expected to be distributed over the electron-rich regions of the molecule, including the pyridine ring and the oxygen atom of the propoxy group. The LUMO, conversely, would likely be located over the electron-deficient areas of the aromatic ring, influenced by the electronegative bromine and nitrogen atoms. While specific DFT calculations for this compound are not widely published, data from related bromo-pyridine derivatives can provide illustrative values.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Pyridine Derivative This table is based on representative data for similar compounds and is intended for illustrative purposes.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These indices, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors help predict how a molecule will behave in a chemical reaction. High chemical hardness indicates greater stability, while a high electrophilicity index suggests a strong tendency to act as an electrophile.

Table 2: Illustrative Global Reactivity Descriptors Calculated from the illustrative FMO data in Table 1.

| Reactivity Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.5 | -EHOMO |

| Electron Affinity (A) | 1.2 | -ELUMO |

| Electronegativity (χ) | 3.85 | (I + A) / 2 |

| Chemical Hardness (η) | 2.65 | (I - A) / 2 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the van der Waals surface of a molecule. wolfram.com It is an invaluable tool for identifying the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

In an MEP map, different colors correspond to different electrostatic potential values. Typically:

Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack.

Green/Yellow: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the pyridine ring and the oxygen atom of the propoxy group due to their high electronegativity and the presence of lone pairs. nih.gov The most positive regions (blue) would likely be found near the hydrogen atoms. Such a map provides a clear picture of the molecule's charge landscape, guiding the understanding of its reactivity patterns. proteopedia.org

Conformational Analysis and Molecular Dynamics Simulationskashanu.ac.ir

While quantum chemical calculations often focus on a molecule's static, minimum-energy state, its actual behavior in solution or biological systems is dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility and time-dependent behavior of molecules. mdpi.com

For this compound, the propoxy side chain introduces conformational flexibility. Conformational analysis would involve systematically rotating the single bonds in this chain to identify stable conformers and the energy barriers between them.

Molecular dynamics simulations would provide a more detailed view of the molecule's dynamic nature. rsc.org By simulating the motions of atoms over time, MD can reveal how the molecule samples different conformations, interacts with solvent molecules, and behaves at different temperatures. Such simulations are essential for understanding processes like drug-receptor binding or the transport of molecules through membranes.

Prediction of Spectroscopic Signatures

Non-Linear Optical (NLO) Property Investigations of Related Pyridine Derivativeswikipedia.org

Non-linear optical (NLO) materials are of significant interest due to their potential applications in telecommunications, optical signal processing, and data storage. mdpi.com Organic molecules, particularly those with π-conjugated systems and donor-acceptor groups, often exhibit significant NLO properties. Pyridine-based chromophores have been extensively studied as building blocks for NLO materials. mdpi.com

Computational studies, often using DFT, are vital for predicting and understanding the NLO response of these molecules. Key parameters calculated include the first hyperpolarizability (β) and second hyperpolarizability (γ), which quantify the second- and third-order NLO response, respectively. ymerdigital.comacs.org

Research on various pyridine derivatives has shown that their NLO properties can be tuned by:

Substitution: Introducing electron-donating and electron-withdrawing groups to the pyridine ring can enhance the intramolecular charge transfer and significantly increase the hyperpolarizability. ymerdigital.com

Protonation/Complexation: The NLO response of pyrene-pyridine chromophores has been shown to be switchable through protonation/deprotonation cycles or by coordination to metal centers. mdpi.com

Molecular Structure: Studies on pyridine-based chalcones and tetrazines have demonstrated a strong relationship between the molecular structure and the observed NLO effects, such as second harmonic generation (SHG). acs.orgtandfonline.com

While specific NLO investigations on this compound have not been reported, its structure, containing a substituted pyridine ring, suggests that it could serve as a precursor or a component in the design of new NLO materials.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-methylpyridin-3-amine (B1289001) |

| 5-Bromo-2-Hydroxybenzaldehyde |

| Pyrene-pyridine |

| Pyridine-based chalcones |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The utility of 5-Bromo-2-propoxypyridine in synthetic chemistry is primarily derived from the reactivity of its carbon-bromine bond. This bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgnih.gov These reactions enable the precise introduction of a wide variety of substituents onto the pyridine (B92270) core, making it an invaluable precursor for elaborate molecules.

Key cross-coupling reactions that underscore the versatility of this compound include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each of these transformations allows for the attachment of different molecular fragments, thereby expanding the synthetic possibilities.

| Reaction Name | Bond Formed | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Carbon-Carbon (sp²-sp²) | Organoboron compounds (e.g., arylboronic acids) | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Primary or secondary amines | Palladium catalyst and a phosphine (B1218219) ligand |

| Sonogashira Coupling | Carbon-Carbon (sp²-sp) | Terminal alkynes | Palladium catalyst and a copper(I) co-catalyst |

Pyridine and pyrimidine (B1678525) derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of biologically active compounds and FDA-approved drugs. nih.govelsevierpure.comnih.gov this compound serves as an excellent starting point for the synthesis of such advanced scaffolds.

Through Suzuki-Miyaura coupling, various aryl or heteroaryl groups can be introduced at the 5-position, leading to the formation of complex bi-aryl pyridine structures. mdpi.comillinois.edu Similarly, the Buchwald-Hartwig amination allows for the attachment of diverse amine-containing moieties, a critical step in the synthesis of many pharmaceutical agents. wikipedia.orgacsgcipr.org These substituted pyridines can then be further elaborated or can serve as intermediates in ring-transformation reactions to yield highly functionalized pyrimidine scaffolds. The ability to systematically modify the pyridine core through these reliable coupling methods makes this compound a key intermediate in the discovery of novel therapeutic agents.

The Sonogashira coupling, for example, introduces an alkyne group, which is a versatile functional handle for further transformations, including "click chemistry" reactions or the synthesis of conjugated systems. nih.govorganic-chemistry.org This step-wise and controlled approach to building molecular complexity allows for the rational design of compounds with tailored electronic, optical, or biological properties for a wide range of applications. nih.gov

Role in the Development of Optoelectronic Materials, including Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyridine ring makes it an attractive component in the design of materials for optoelectronic applications. Halogenated pyridines, such as this compound, are used as building blocks for semiconducting materials. ossila.com The bromine atom serves as a convenient attachment point for introducing chromophoric or charge-transporting moieties via palladium-catalyzed cross-coupling reactions.

In the context of Organic Light-Emitting Diodes (OLEDs), pyridine derivatives are frequently incorporated into host materials or emissive layers. The ability to tune the electronic properties of the molecule by attaching different aromatic groups to the 5-position allows for the optimization of material performance, such as charge carrier mobility and emission wavelength. ossila.com While direct research on this compound in OLEDs is specific, the use of structurally similar compounds highlights its potential in this field. bldpharm.com

| Related Compound | Application in OLEDs | Reference |

| 5-Bromo-2-fluoropyridine (B45044) | Building block for synthesizing host materials for OLEDs. | ossila.com |

| 5-Bromo-2-methoxypyridine (B44785) | Used in material science for OLED materials. | bldpharm.com |

| 5-bromo-2-(5-bromothiophen-2-yl)pyridine | Used as an OLED intermediate. | alfachemsp.comalfachemch.com |

Intermediacy in the Synthesis of Specialty Organic Chemicals

Beyond its direct applications, this compound functions as a crucial intermediate in the multi-step synthesis of specialty organic chemicals. Its bifunctional nature—a reactive C-Br bond and a stable propoxy ether linkage—allows for selective chemical manipulations. The bromine atom can be transformed into a variety of other functional groups through substitution or coupling reactions, while the propoxy group modifies the electronic character of the ring and can influence the molecule's physical properties, such as solubility.

This compound is a valuable precursor for creating substituted 2-propoxypyridines, which may be key fragments in agrochemicals, pharmaceuticals, and other fine chemicals. guidechem.com The reliability of reactions at the bromine site allows it to be incorporated early in a synthetic sequence, with subsequent steps building complexity on other parts of the molecule. guidechem.com

Medicinal Chemistry and Biological Activity Studies of 5 Bromo 2 Propoxypyridine Derivatives

Structure-Activity Relationship (SAR) Investigations for Therapeutic Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For pyridine (B92270) derivatives, SAR investigations have revealed key structural requirements for enhanced biological activity. For instance, in a series of pyridine-3-carbonitrile (B1148548) derivatives, the nature and position of substituents on an attached aromatic ring were found to significantly influence their cytotoxic activity.

In one study, the replacement of a 4-chlorobenzene group with a 4-bromobenzene group on a related pyridine scaffold led to an increase in activity. mdpi.com Furthermore, the introduction of both bromo and methoxy (B1213986) substituents on the phenyl ring maintained high activity. mdpi.com This suggests that the electronic and lipophilic properties imparted by the halogen and methoxy groups are important for the compound's interaction with its biological target. While not directly involving 5-bromo-2-propoxypyridine, these findings on related pyridine structures highlight the importance of the bromine substituent in modulating biological activity. The lipophilicity and electronic effects of substituents at the 5-position of pyridine and related heterocyclic rings have been shown to correlate with enhanced cytotoxicity in other contexts as well, such as with terbenzimidazole-based topoisomerase I poisons. nih.gov

Exploration as a Molecular Scaffold for Active Pharmaceutical Ingredients (APIs)

The substituted pyridine ring is a common feature in many active pharmaceutical ingredients (APIs). The 5-bromo-2-alkoxypyridine moiety, in particular, serves as a valuable molecular scaffold due to the differential reactivity of its substituents. The alkoxy group can influence the electronic nature of the pyridine ring, while the bromine atom provides a handle for further chemical modifications, typically through metal-catalyzed cross-coupling reactions.

A closely related compound, 5-bromo-2-fluoropyridine (B45044), has been utilized as a molecular scaffold for a variety of APIs. ossila.com The fluorine at the 2-position is amenable to nucleophilic aromatic substitution, whereas the bromine at the 5-position is suitable for palladium or copper-catalyzed C-C or C-N bond formation. ossila.com This differential reactivity allows for the sequential and controlled introduction of various functional groups, leading to a diverse library of potential drug candidates. This versatility has been exploited in the development of inhibitors for targets such as the neuropeptide Y receptor Y5 and indoleamine-2,3-dioxygenase-1, the latter being relevant in cancer immunotherapy. ossila.com The analogous this compound scaffold is expected to offer similar synthetic advantages, making it an attractive starting point for the synthesis of novel APIs.

Pharmacological Target Identification and Rational Ligand Design

The this compound scaffold has been incorporated into ligands designed to interact with a variety of pharmacological targets, including enzymes and receptors. Rational ligand design leverages the structural features of the scaffold to achieve high affinity and selectivity for the intended biological target.

Enzyme Inhibition Studies (e.g., Thymidylate Synthase, Neuraminidase, Protein Kinases)

Derivatives containing a bromo-pyrimidine or bromo-pyridine core have been investigated as inhibitors of various enzymes. For example, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were synthesized and evaluated as inhibitors of UNC51-like kinase 1 (ULK1), a key enzyme in the autophagy process in cancer. nih.gov One of the most active compounds identified was 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, which demonstrated potent inhibition of ULK1 kinase and induced apoptosis in non-small cell lung cancer cells. nih.gov

In another study, terbenzimidazoles featuring a lipophilic substituent at the 5-position, such as a bromo group, were identified as potent poisons of topoisomerase I, an essential enzyme for maintaining DNA structure. nih.gov These findings underscore the potential of incorporating a 5-bromo-substituted heterocyclic scaffold, such as this compound, in the design of novel enzyme inhibitors.

Receptor Antagonism and Modulation (e.g., Neuropeptide Y receptor Y5, Dopamine D2/D3, Serotonin-3, Sodium Channels)

The 5-bromo-2-alkoxypyridine framework has been utilized in the synthesis of compounds targeting various receptors. The closely related 5-bromo-2-methoxypyridine (B44785) has been used as a building block for the synthesis of a potent and selective antagonist for the somatostatin (B550006) sst3 receptor. Similarly, 5-bromo-2-fluoropyridine has served as a scaffold for inhibitors of the neuropeptide Y receptor Y5. ossila.com

While not containing a pyridine ring, the broader principle of using a bromo-substituted aromatic ring in receptor antagonists is well-established. For instance, JNJ-26070109, a potent and selective cholecystokinin (B1591339) 2 (CCK2) receptor antagonist, features a 4-bromo-substituted benzamide (B126) core. nih.gov This compound demonstrated high affinity for human, rat, and dog CCK2 receptors and exhibited good oral bioavailability. nih.gov These examples highlight the utility of the bromo-substituted aromatic motif in achieving effective receptor modulation.

Investigation of Diverse Biological Activities

Beyond specific enzyme and receptor interactions, derivatives of this compound and related compounds have been explored for a range of other biological activities.

Anti-Thrombolytic Properties

Recent research has explored the potential of pyridine derivatives in the management of thrombotic diseases. In one study, a series of novel pyridine derivatives were synthesized via a Suzuki cross-coupling reaction starting from 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.com The resulting compounds were evaluated for their anti-thrombolytic activity. One of the synthesized compounds, N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide, exhibited the highest percentage of clot lysis in human blood among the tested derivatives. mdpi.com Although this study did not use this compound directly, it demonstrates that the 5-bromopyridine core can be a valuable starting point for developing compounds with anti-thrombolytic properties.

The following table summarizes the anti-thrombolytic activity of some of the synthesized pyridine derivatives from the aforementioned study.

| Compound | Percentage of Clot Lysis (%) |

| N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 41.32 |

| Streptokinase (Positive Control) | 70.25 |

| Water (Negative Control) | 5.34 |

Data sourced from a study on pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine. mdpi.com

Biofilm Inhibition Efficacy

The formation of biofilms by pathogenic bacteria is a significant challenge in treating infections, as biofilms provide a protective environment that increases resistance to antibiotics and the host immune system. kpfu.ru Research into pyridine derivatives has revealed their potential as anti-biofilm agents.

A series of 1-substituted (1H-1,2,3-triazole-4-yl) methoxy functionalized pyridine derivatives have been synthesized and evaluated for their ability to inhibit biofilm formation. researchgate.net Among the tested compounds, certain derivatives showed promising activity specifically against Staphylococcus aureus, including a multi-drug resistant strain (MLS-16 MTCC 2940). researchgate.net Similarly, studies on 2,4-disubstituted pyridine derivatives demonstrated their effectiveness against Mycobacterium tuberculosis biofilms. frontiersin.orgnih.gov These compounds were shown to decrease the viability of tubercle bacilli within the biofilm structure. nih.gov

Further research has explored N-alkylated pyridine-based organic salts for their antibacterial and anti-biofilm properties. Certain salts were found to inhibit the formation of S. aureus biofilms by up to 58% and E. coli biofilms by 55%. nih.govmdpi.com Another study highlighted a quaternary ammonium (B1175870) salt of pyridoxine (B80251) as being highly effective against biofilm-embedded S. aureus and S. epidermidis, achieving complete cell death at concentrations of 64 and 16 µg/mL, respectively. kpfu.ru

Table 1: Biofilm Inhibition by Various Pyridine Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Triazole functionalized pyridines | Staphylococcus aureus | Promising activity against S. aureus MTCC 96 and MLS-16 MTCC 2940. | researchgate.net |

| 2,4-Disubstituted pyridines | Mycobacterium tuberculosis | Effective against intracellular and biofilm-forming bacilli; reduces cell viability. | frontiersin.orgnih.gov |

| N-alkylated pyridine salts | Staphylococcus aureus, Escherichia coli | Inhibition of S. aureus biofilm by 58% and E. coli biofilm by 55%. | nih.govmdpi.com |

Research in Anticancer Chemotherapy

Pyridine and its derivatives are a cornerstone in the development of novel anticancer agents, with research exploring their efficacy against a wide range of human cancer cell lines. nih.govmdpi.com Studies on brominated compounds, in particular, have shown significant cytotoxic and anti-proliferative effects. For instance, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated potent anti-proliferative activity against the A549 lung cancer cell line, with an IC50 value of 14.4 µg/mL. waocp.orgnih.gov This compound also showed significant anti-angiogenic properties, a key process in tumor growth. waocp.orgnih.gov

In another study, novel 5-Bromo indole-aryl keto hydrazide-hydrazone analogues were synthesized and evaluated for cytotoxicity against eight different human cancer cell lines. researchgate.net Two compounds from this series, 6a and 6h, exhibited particularly potent antitumor activity against HL-60 (leukemia) and A549 (lung) cancer cells, with IC50 values of 3.913 µM and 4.838 µM, respectively, which were significantly lower than the standard drug cisplatin. researchgate.net

Furthermore, research into brominated coelenteramines identified 3-(4-bromophenyl)pyrazin-2-amine as having a specific and potent anticancer activity, highlighting the importance of the 4-bromophenyl moiety for cytotoxicity. nih.gov The design of 1,2,3-triazolyl-pyridine hybrids has also yielded promising candidates for inhibiting Aurora B kinase, a protein often overexpressed in hepatocellular carcinoma. acs.org

Table 2: Anticancer Activity of Selected Bromo-Substituted Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference(s) |

|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | waocp.orgnih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | 5.6 µg/mL | nih.gov |

| Compound 6a (5-Bromo indole-aryl keto hydrazide-hydrazone) | HL-60 (Leukemia) | 3.913 µM | researchgate.net |

Antiviral Properties

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for broad-spectrum biological activities, including antiviral effects. mdpi.comnih.gov The urgent need for new antiviral agents, underscored by global health crises, has intensified research in this area. mdpi.com

A comprehensive review of pyridine-containing heterocycles highlights their activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Respiratory Syncytial Virus (RSV). nih.gov The mechanisms of action for these derivatives are diverse, ranging from the inhibition of key viral enzymes like reverse transcriptase and polymerase to interfering with viral maturation and replication cycles. nih.gov

For example, certain pyridine N-oxide derivatives have shown potent inhibitory effects against human SARS coronavirus and feline infectious peritonitis coronavirus in cell cultures. nih.gov More recent studies have synthesized epoxybenzooxocino[4,3-b]pyridine derivatives and tested their activity against SARS-CoV-2. One derivative containing a 3,4-dihydroquinoxalin-2-one side group demonstrated antiviral activity comparable to that of an existing pharmaceutical drug. researchgate.net These findings underscore the versatility of the pyridine nucleus in designing novel compounds to combat viral infections. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies for Binding Affinity Prediction

Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a target protein. nih.govsemanticscholar.org This in silico approach is crucial for understanding structure-activity relationships and rationally designing more potent inhibitors. Numerous studies have employed molecular docking to investigate the interaction of pyridine derivatives with various biological targets.

For instance, docking studies on novel thienopyridine derivatives identified their mode of binding to the active site of E. coli DNA gyrase B, a key enzyme in bacterial replication. nih.gov The results revealed that the most promising compounds had high inhibitory capacity, with IC50 values ranging from 2.26–5.87 µM. nih.gov In the field of anticancer research, 1,2,3-triazolyl-pyridine hybrids were docked into the active site of human Aurora B kinase. The studies showed binding energies ranging from -8.6 to -10.5 kcal/mol, with interactions stabilized by various π–π, π–cation, and π–sigma contacts with key amino acid residues like Tyr156, Lys106, and Leu83. nih.gov

Similarly, newly synthesized pyridine and pyrimidine (B1678525) derivatives were evaluated as potential inhibitors of Thymidylate synthase, a target for anti-colorectal cancer drugs, through molecular modeling. In anti-inflammatory research, pyridine derivatives were docked against the cyclooxygenase-2 (COX-2) enzyme, with the in silico results aligning well with in vitro biological evaluations. mdpi.com These studies collectively demonstrate the power of molecular docking to elucidate the binding mechanisms of pyridine derivatives and guide the development of targeted therapeutic agents.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

In the process of drug development, understanding the pharmacokinetic properties of a compound is as important as its pharmacodynamic activity. ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and safety profile of a potential drug. In silico ADMET (ADME and Toxicity) prediction has become an essential tool for screening drug candidates at an early stage.

Studies on various pyridine and thiophene-containing chalcones have included ADMET prediction to assess their drug-likeness. royalsocietypublishing.org These analyses often involve evaluating compliance with Lipinski's rule of five, which predicts oral bioavailability, as well as parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. acs.org For a series of newly synthesized pyridine derivatives, ADMET predictions showed they possessed favorable properties, with good intestinal absorption and negative toxicity and carcinogenicity tests. acs.org

Similarly, computational analysis of pyridine and pyrimidine derivatives designed as EGFR inhibitors included ADME profiling. nih.gov The computed data for pyridine-bearing chalcones demonstrated that the derivatives satisfied ADME criteria with no significant toxicological risks found. royalsocietypublishing.org These predictive studies are crucial for prioritizing compounds for further development, ensuring that promising candidates have a higher probability of success in later preclinical and clinical stages.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 5-Bromo-2-propoxypyridine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the propoxy side chain. The three aromatic protons on the pyridine ring will appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm). The chemical shifts are influenced by the bromine atom and the propoxy group. The propoxy group will exhibit three sets of signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons attached to the oxygen atom.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule. libretexts.org The chemical shifts for the five carbons of the pyridine ring will be in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the bromine (C5) and the carbon attached to the oxygen (C2) being significantly affected. The three carbons of the propoxy group will appear in the upfield region. libretexts.org Broadband decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet. libretexts.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H3/C3 | ~7.6 (dd) | ~115-125 |

| Pyridine H4/C4 | ~6.7 (d) | ~140-150 |

| Pyridine H6/C6 | ~8.2 (d) | ~145-155 |

| Pyridine C2 | - | ~160-165 |

| Pyridine C5 | - | ~110-120 |

| -OCH₂- | ~4.3 (t) | ~65-75 |

| -CH₂- | ~1.8 (sextet) | ~20-30 |

| -CH₃ | ~1.0 (t) | ~10-15 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., EI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. When the molecule is ionized, it forms a molecular ion (M⁺). chemguide.co.uk A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, one at the mass corresponding to ⁷⁹Br and another two mass units higher (M+2) for ⁸¹Br. docbrown.info

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. nih.gov The fragmentation of the molecular ion, often induced by techniques like Electron Ionization (EI), provides structural information. libretexts.org Common fragmentation pathways for this compound would likely involve the loss of the propoxy group or cleavage of the propyl chain. libretexts.org

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | 217 | 219 | Molecular Ion |

| [M-C₃H₇]⁺ | 174 | 176 | Loss of propyl radical |

| [M-OC₃H₇]⁺ | 158 | 160 | Loss of propoxy radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations.

Key expected absorptions for this compound include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹. mewaruniversity.org

Aliphatic C-H stretching: From the propoxy group, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridine ring, occurring in the 1400-1600 cm⁻¹ region.

C-O-C stretching: The ether linkage of the propoxy group will show strong absorptions, typically in the 1250-1050 cm⁻¹ range.

C-Br stretching: This vibration occurs at lower frequencies, usually in the 700-500 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Pyridine Ring (C=C, C=N) Stretch | 1600-1400 |

| Asymmetric/Symmetric C-O-C Stretch | 1250-1050 |

| C-Br Stretch | 700-500 |

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures, isolating it in pure form, and assessing its purity.

HPLC and UPLC are powerful techniques for the analysis and purification of substituted pyridines. helixchrom.com These methods separate compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. researchgate.net For a compound like this compound, a reverse-phase HPLC method would typically be employed, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comsielc.com The purity of the compound is determined by the peak area in the chromatogram.

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its interaction with a stationary phase within a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification and purity assessment.

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. libretexts.orgyoutube.com A small aliquot of the reaction mixture is spotted on a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). rochester.edu The plate is then developed in a suitable mobile phase (eluent). The separation of spots for reactants, products, and intermediates allows for a qualitative assessment of the reaction's completion. For this compound, a mobile phase of ethyl acetate (B1210297) and hexane (B92381) is a common starting point, with the ratio adjusted to achieve optimal separation. chemicalbook.com The position of the spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

X-ray Diffraction Analysis for Crystalline Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for the compound this compound. Consequently, detailed research findings regarding its crystalline solid-state structure, including parameters such as crystal system, space group, and unit cell dimensions, are not available in the public domain.

X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern, a unique fingerprint of the crystalline structure, provides fundamental information about the spatial organization of molecules.

For a compound like this compound, a single-crystal X-ray diffraction study would be the definitive method to elucidate its solid-state conformation and intermolecular interactions. Such an analysis would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in a beam of monochromatic X-rays. The analysis of this data would reveal the precise atomic coordinates, bond lengths, bond angles, and torsional angles within the molecule.

Furthermore, the crystallographic data would describe the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the supramolecular architecture.

While crystallographic data exists for structurally related pyridine derivatives, this information cannot be extrapolated to accurately describe the crystal structure of this compound. The nature and position of substituents on the pyridine ring, such as the propoxy group in this case, have a profound influence on the molecular packing and the resulting crystal structure.

Therefore, the scientific community awaits the experimental determination of the crystal structure of this compound to fully characterize its solid-state properties.

Future Research Directions and Emerging Applications

Development of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

The core value of 5-Bromo-2-propoxypyridine in medicinal chemistry lies in its role as a scaffold for creating a diverse range of derivatives with tailored biological activities. Future research will likely focus on developing novel derivatization strategies to enhance the bioactivity and selectivity of the resulting compounds. The bromine atom at the 5-position is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These established methods allow for the introduction of a wide array of functional groups, leading to new chemical entities with potential therapeutic applications.

For instance, this compound has been utilized in the synthesis of β-carbolines, which are being investigated for the treatment of alcohol abuse. In these syntheses, the bromine atom serves as a key handle for palladium-catalyzed reactions to construct the core carboline structure. Similarly, this compound is a precursor in the development of potent antimicrobial agents.

Future strategies may involve the exploration of more advanced and efficient catalytic systems to broaden the scope of possible derivatizations. This could include the use of novel ligands and catalysts that allow for reactions to be conducted under milder conditions, with greater functional group tolerance and higher yields. The development of one-pot, multi-component reactions starting from this compound would also be a significant advancement, streamlining the synthesis of complex molecules and accelerating the drug discovery process.

Exploration in Supramolecular Chemistry and Advanced Materials Science

While the primary focus of research on this compound has been in the pharmaceutical realm, its structural characteristics suggest potential applications in supramolecular chemistry and materials science. The pyridine (B92270) ring can act as a hydrogen bond acceptor and can coordinate with metal ions, making it a candidate for the construction of self-assembling supramolecular structures.

The combination of the electron-withdrawing bromine atom and the electron-donating propoxy group influences the electronic properties of the pyridine ring, which could be exploited in the design of advanced materials. For example, related compounds like 5-Bromo-2-fluoropyridine (B45044) have been used as building blocks for semiconductors in organic light-emitting diodes (OLEDs). nih.gov This suggests that this compound and its derivatives could also be investigated for their potential in organic electronics, such as in the creation of novel organic semiconductors or materials with interesting photophysical properties.

Future research in this area could involve the synthesis of polymers and dendrimers incorporating the this compound motif to explore their material properties. The ability of the pyridine nitrogen to participate in non-covalent interactions could be leveraged to create self-healing polymers or stimuli-responsive materials.

Advanced Mechanistic Insights through In Situ and Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and developing new transformations. The application of advanced spectroscopic techniques, such as in situ and time-resolved spectroscopy, can provide valuable insights into the transient intermediates and transition states of chemical reactions.

For the palladium-catalyzed cross-coupling reactions that are central to the derivatization of this compound, in situ techniques like NMR and IR spectroscopy can be used to monitor the reaction progress in real-time, identify key catalytic species, and elucidate the kinetics of the reaction. This information is invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize side products.

Time-resolved spectroscopy, operating on the femtosecond to millisecond timescale, could be employed to study the photophysical properties of derivatives of this compound, which is particularly relevant if these compounds are to be explored for applications in materials science, such as in light-emitting or photovoltaic devices.

Rational Design of Next-Generation Analogues via Computational Chemistry Approaches

Computational chemistry offers a powerful toolkit for the rational design of next-generation analogues of this compound with improved properties. Techniques such as Density Functional Theory (DFT) and molecular docking can be used to predict the biological activity, selectivity, and pharmacokinetic properties of virtual compounds before they are synthesized in the laboratory.

DFT calculations can provide insights into the electronic structure and reactivity of this compound and its derivatives, helping to guide the selection of appropriate reaction conditions and predict the outcome of chemical transformations. For example, DFT studies have been successfully applied to understand the reactivity of other substituted bromopyridines in cross-coupling reactions.

Molecular docking simulations can be used to predict how well a designed molecule will bind to a specific biological target, such as a protein or enzyme. This allows for the in silico screening of large libraries of virtual compounds derived from the this compound scaffold, prioritizing the synthesis of those with the highest predicted affinity and selectivity. This approach can significantly reduce the time and cost associated with the discovery of new drug candidates.

Scalability and Industrial Production Methodologies for Pharmaceutical Intermediates

For this compound to be a truly valuable pharmaceutical intermediate, its synthesis must be scalable to an industrial level in a cost-effective and environmentally friendly manner. Future research in this area will focus on developing robust and efficient production methodologies. This includes the optimization of existing synthetic routes to minimize the number of steps, reduce waste, and use safer and more sustainable reagents and solvents.

The development of continuous flow manufacturing processes for the synthesis of this compound and its key derivatives is a promising avenue for improving scalability and process safety. Flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.